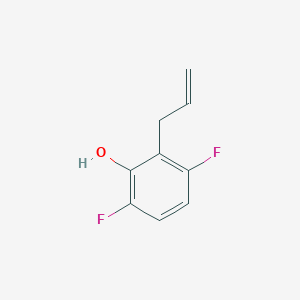
2-Allyl-3,6-difluorophenol
Vue d'ensemble
Description
2-Allyl-3,6-difluorophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 2-Allyl-3,6-difluorophenol is not yet fully understood. However, it is believed that this compound works by inhibiting the growth of bacterial cells by disrupting their cell membrane and cell wall.
Effets Biochimiques Et Physiologiques
2-Allyl-3,6-difluorophenol has been shown to have several biochemical and physiological effects. For instance, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which can help in the prevention of oxidative stress-induced diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-Allyl-3,6-difluorophenol in lab experiments is its ease of synthesis. Additionally, this compound has shown promising results in various experiments, making it an attractive candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires caution when handling and using this compound.
Orientations Futures
There are several future directions for the study of 2-Allyl-3,6-difluorophenol. One of the potential directions is the study of its potential use as an antibacterial agent, where further studies can be conducted to determine its effectiveness against different bacterial strains. Additionally, further studies can be conducted to determine the potential use of this compound in the treatment of various inflammatory diseases. Finally, the synthesis of new compounds using 2-Allyl-3,6-difluorophenol as a building block can also be explored.
Conclusion:
2-Allyl-3,6-difluorophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies can be conducted to explore the potential applications of this compound in various fields, including medicine and organic synthesis.
Applications De Recherche Scientifique
2-Allyl-3,6-difluorophenol has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic synthesis, where it can be used as a building block for the synthesis of other compounds. Additionally, this compound has been studied for its potential use as an antibacterial agent, where it has shown promising results against various bacterial strains.
Propriétés
Numéro CAS |
196519-70-7 |
|---|---|
Nom du produit |
2-Allyl-3,6-difluorophenol |
Formule moléculaire |
C9H8F2O |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
3,6-difluoro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H8F2O/c1-2-3-6-7(10)4-5-8(11)9(6)12/h2,4-5,12H,1,3H2 |
Clé InChI |
ORYZHOFSJIJFPZ-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C=CC(=C1O)F)F |
SMILES canonique |
C=CCC1=C(C=CC(=C1O)F)F |
Synonymes |
Phenol, 3,6-difluoro-2-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


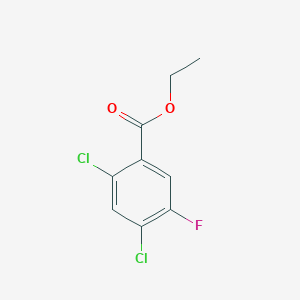
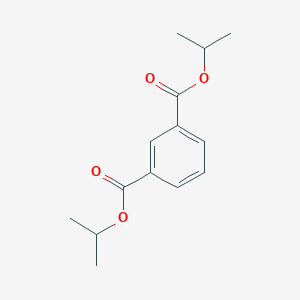
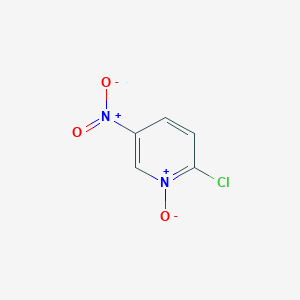
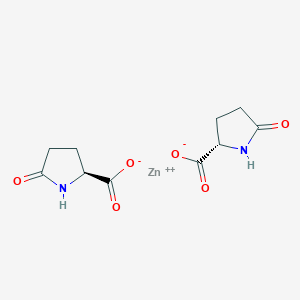
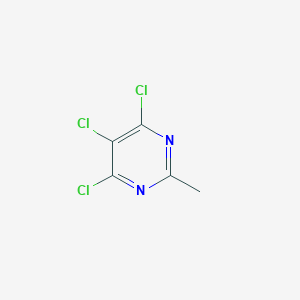
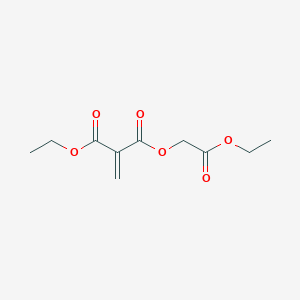
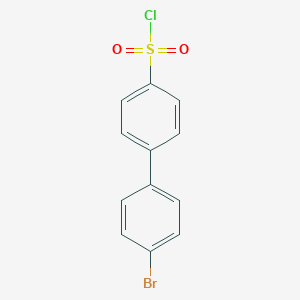
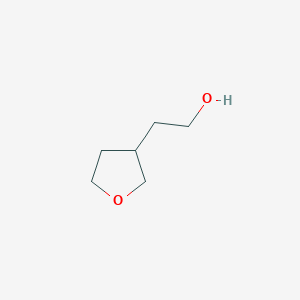
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)
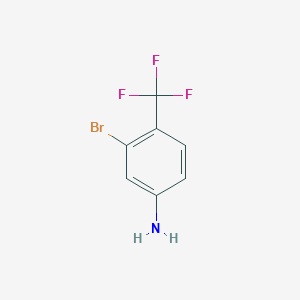
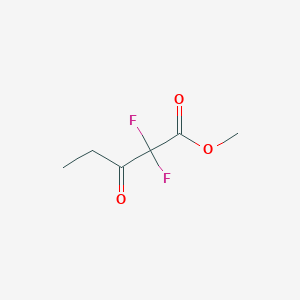
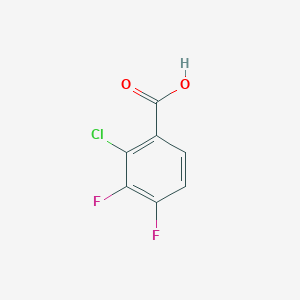
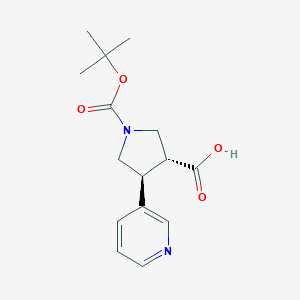
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)